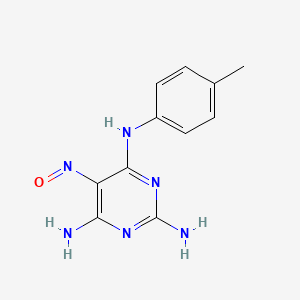
n4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitroso group at the 5-position and a 4-methylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of 4-methylphenylamine with a pyrimidine derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine.
Reduction: Formation of N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparación Con Compuestos Similares
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:
N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a nitro group instead of a nitroso group.
N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amine group instead of a nitroso group.
N4-(4-Methylphenyl)-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chloro group instead of a nitroso group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
49753-50-6 |
|---|---|
Fórmula molecular |
C11H12N6O |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12N6O/c1-6-2-4-7(5-3-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16) |
Clave InChI |
LJSHITQNMFKQFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
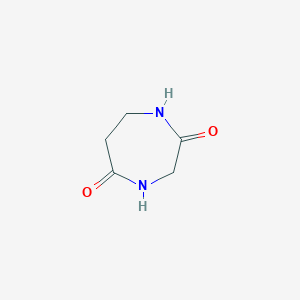
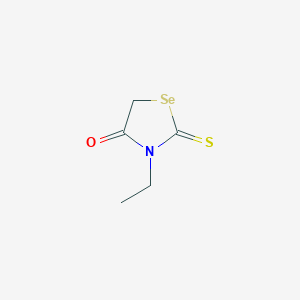

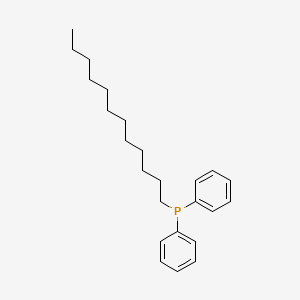
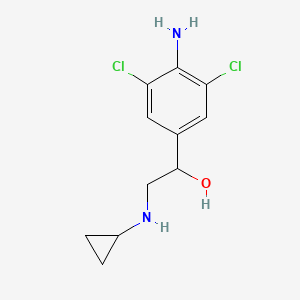
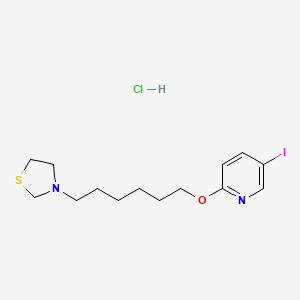
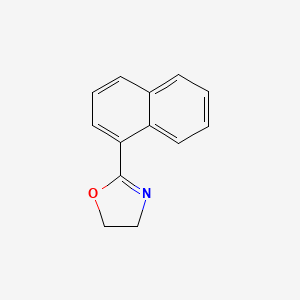
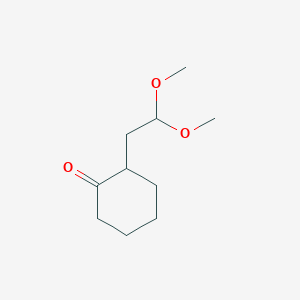
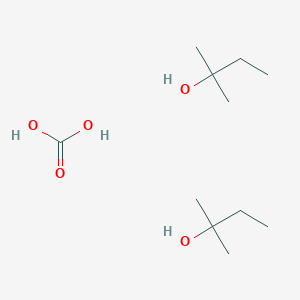
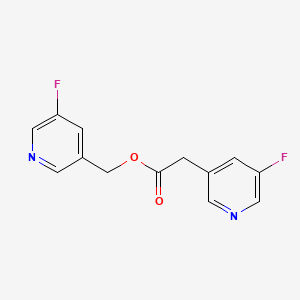
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
